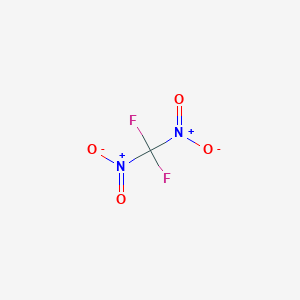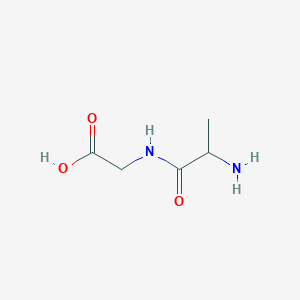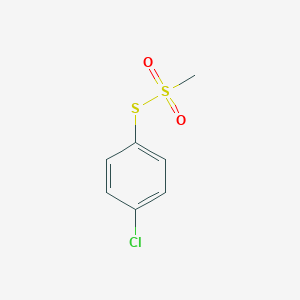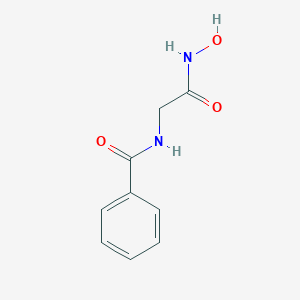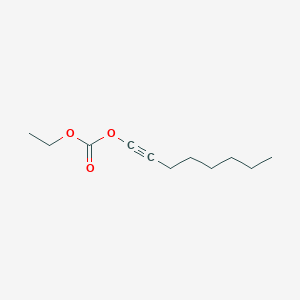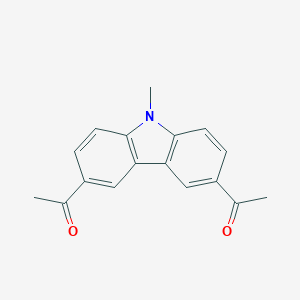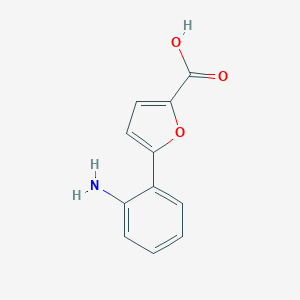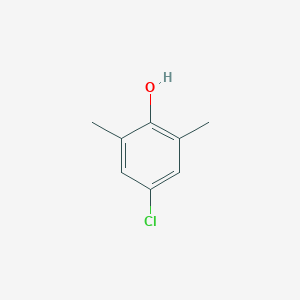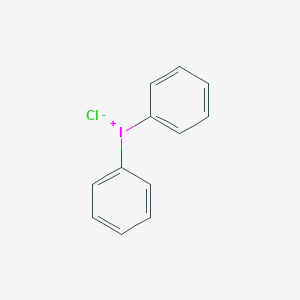
Diphenyliodonium chloride
概要
説明
Diphenyliodonium chloride is used as a reagent for electrophilic phenylation . It is also used as a reactant for copper-catalyzed cross coupling reactions of purines and arylation of anilines . It is involved in the preparation of acetylenic arylselenide and (arylmethylene)oxindoles .
Synthesis Analysis
The synthesis of Diphenyliodonium chloride involves the reaction of diphenyliodonium chloride with free reduced flavins . This reaction has been studied by stopped flow spectrophotometry under anaerobic conditions, and second order rate constants were determined as a function of pH .Molecular Structure Analysis
The molecular formula of Diphenyliodonium chloride is C12H10ClI . Its molecular weight is 316.57 .Chemical Reactions Analysis
Diphenyliodonium chloride is used in various chemical reactions. For instance, it is used in copper-catalyzed cross coupling reactions of purines and arylation of anilines . It is also involved in the preparation of acetylenic arylselenide and (arylmethylene)oxindoles .Physical And Chemical Properties Analysis
Diphenyliodonium chloride is a solid at 20 degrees Celsius . It has a melting point of 233-235°C (subl.) (lit.) . It is soluble in water and methanol .科学的研究の応用
Electrophilic Phenylation
Diphenyliodonium chloride is used as a reagent for electrophilic phenylation . This process involves the transfer of a phenyl group to a substrate, which can be useful in various chemical synthesis processes .
Copper-Catalyzed Cross Coupling Reactions
This compound is used as a reactant for copper-catalyzed cross coupling reactions of purines . These reactions are important in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Arylation of Anilines
Diphenyliodonium chloride is used in the arylation of anilines . This process involves the introduction of an aryl group to aniline, a primary amine, which can be a key step in the synthesis of various organic compounds .
Preparation of Acetylenic Arylselenides
It is involved in the preparation of acetylenic arylselenides . These compounds have applications in organic synthesis and medicinal chemistry .
Preparation of (Arylmethylene)oxindoles
Diphenyliodonium chloride is used in the preparation of (arylmethylene)oxindoles . Oxindoles are important structures in medicinal chemistry, as they are present in a number of biologically active compounds .
Preparation of Aryl Alkynes
This compound is employed in the preparation of aryl alkynes through Sonogashira coupling reactions . Alkynes are versatile building blocks in organic synthesis and can be used to construct complex organic molecules .
作用機序
Target of Action
Diphenyliodonium chloride primarily targets Nitric Oxide Synthases (NOS) and NADPH oxidase (NOX) . These enzymes play crucial roles in various biological processes. NOS is responsible for the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes. NOX, on the other hand, is involved in the production of reactive oxygen species (ROS), which are critical for cell signaling and homeostasis .
Mode of Action
Diphenyliodonium chloride acts as a potent and reversible inhibitor of NOS and NOX . By inhibiting these enzymes, it effectively reduces the production of nitric oxide and ROS, thereby modulating the associated signaling pathways .
Biochemical Pathways
The inhibition of NOS and NOX by Diphenyliodonium chloride impacts several biochemical pathways. It affects the Nitric Oxide Signaling pathway , which is involved in vasodilation, neurotransmission, and immune response . Additionally, it influences the Reactive Oxygen Species pathway , which plays a role in cell signaling, regulation of cell growth, and induction of cell death .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Result of Action
The inhibition of NOS and NOX by Diphenyliodonium chloride leads to a decrease in the production of nitric oxide and ROS. This can result in modulation of cell signaling, reduction of inflammation, and prevention of cell damage . For instance, it has been shown to induce apoptosis in human umbilical vein endothelial cells .
Action Environment
The action of Diphenyliodonium chloride can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, its solubility in different solvents can impact its bioavailability and thus its effectiveness .
Safety and Hazards
将来の方向性
Diphenyliodonium chloride has potential uses in higher wavelength applications . It is also being studied for its effects on flavoprotein enzymes .
Relevant Papers Several papers have been published on Diphenyliodonium chloride. For instance, a paper titled “Reaction of Reduced Flavins and Flavoproteins with Diphenyliodonium Chloride” discusses the reaction of diphenyliodonium chloride with free reduced flavins . Another paper titled “Novel photoacid generators for cationic photopolymerization” discusses the use of Diphenyliodonium chloride as a photoacid generator .
特性
IUPAC Name |
diphenyliodanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJLWBUYLGJOBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883679 | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium chloride | |
CAS RN |
1483-72-3 | |
| Record name | Diphenyliodonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diphenyliodonium chloride exert its effects in biological systems?
A1: Diphenyliodonium chloride acts primarily as an inhibitor of flavoenzymes, which require flavin molecules like FAD and FMN for their activity. It functions as a mechanism-based inactivator, meaning it requires the enzyme to be catalytically active to exert its inhibitory effect. []
Q2: What are the specific targets and downstream consequences of diphenyliodonium chloride inhibition?
A2: Diphenyliodonium chloride effectively targets NADPH-cytochrome P450 reductase (CYPRED), a crucial enzyme involved in various metabolic pathways. [] It also inhibits nitric oxide synthases (NOS), particularly the inducible nitric oxide synthase (iNOS). [, ] Inhibition of these enzymes disrupts nitric oxide (NO) production, impacting various physiological processes. [, , ]
Q3: Can diphenyliodonium chloride differentiate between different NOS isoforms?
A3: Research suggests that diphenyliodonium chloride demonstrates limited selectivity between NOS isoforms. While it effectively inhibits both neuronal NOS (nNOS) and iNOS, the concentrations required to inhibit nNOS are generally higher in certain cell types like GH3 pituitary cells. []
Q4: How does diphenyliodonium chloride affect NADPH oxidase activity?
A4: Diphenyliodonium chloride inhibits NADPH oxidase, an enzyme responsible for generating reactive oxygen species (ROS). This inhibition significantly impacts cellular processes influenced by ROS, including cell signaling, proliferation, and immune responses. [, ]
Q5: What is the molecular formula and weight of diphenyliodonium chloride?
A5: The molecular formula of diphenyliodonium chloride is C12H10ClI, and its molecular weight is 316.54 g/mol.
Q6: Is there any spectroscopic data available for diphenyliodonium chloride?
A6: While the provided papers don't explicitly list spectroscopic data, techniques like NMR and mass spectrometry are commonly used to characterize diphenyliodonium chloride and its derivatives. [, ] UV-Vis spectroscopy is also employed to study its interactions with other molecules, particularly in photochemical reactions. [, ]
Q7: What is the role of diphenyliodonium chloride in photopolymerization reactions?
A9: Diphenyliodonium chloride acts as a photoinitiator in various photopolymerization reactions. Upon exposure to UV or visible light, it undergoes photolysis, generating reactive phenyl radicals that initiate polymerization. [, , ]
Q8: How does diphenyliodonium chloride contribute to the efficiency of three-component photoinitiator systems?
A10: In these systems, diphenyliodonium chloride plays a dual role. It regenerates the original dye by reacting with the dye-based radical, which is primarily involved in termination reactions. Simultaneously, it generates phenyl radicals, actively participating in the initiation of polymerization, thereby enhancing overall efficiency. [, , ]
Q9: Are there other catalytic applications of diphenyliodonium chloride?
A11: Beyond photopolymerization, diphenyliodonium chloride is utilized in organic synthesis as an arylating agent. For instance, it facilitates the formation of aryl-cobalamin derivatives by reacting with reduced forms of vitamin B12. []
Q10: What analytical techniques are commonly employed to study diphenyliodonium chloride?
A10: Various analytical techniques are used to characterize and quantify diphenyliodonium chloride. These include:
- Spectroscopy: UV-Vis spectroscopy is used to study its photochemical properties and interactions with other molecules. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) can be used to separate and quantify diphenyliodonium chloride in complex mixtures. []
- Electrochemistry: Electrochemical techniques are used to study its redox properties and its use in surface modifications. []
- Mass Spectrometry: Mass spectrometry is employed to determine its molecular weight and characterize its derivatives. [, ]
Q11: Is there any information on the environmental impact and degradation of diphenyliodonium chloride?
A11: Specific data on the environmental fate and ecotoxicological effects of diphenyliodonium chloride are limited in the provided research. Given its use in various applications, including photopolymerization and organic synthesis, investigating its potential environmental impact and degradation pathways is crucial for responsible use and disposal.
Q12: What are the potential alternatives and substitutes for diphenyliodonium chloride in its various applications?
A17: Alternatives depend on the specific application. In photopolymerization, other photoinitiators like camphorquinone-based systems or alternative onium salts can be considered. [] In organic synthesis, different arylating reagents may be suitable depending on the desired transformation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



